molecular formula C23H24N4O B11286043 N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11286043
M. Wt: 372.5 g/mol
InChI Key: PSEDPVVCHCQEAH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents:

  • Position 2: Methyl group, contributing steric stability.
  • Position 3: Phenyl ring, enhancing π-π stacking interactions.
  • Position 5: Isopropyl (propan-2-yl) group, influencing lipophilicity.

This compound’s structure aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through substituent modulation . Pyrazolo[1,5-a]pyrimidines are widely explored for antimicrobial, anticancer, and anti-inflammatory activities, with substituent variations dictating target specificity .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4O/c1-15(2)20-14-21(24-18-10-12-19(28-4)13-11-18)27-23(25-20)22(16(3)26-27)17-8-6-5-7-9-17/h5-15,24H,1-4H3

InChI Key

PSEDPVVCHCQEAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate aminopyrazoles with suitable aldehydes or ketones. The reaction is often carried out under reflux conditions in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification using techniques like recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine core has been recognized for its potential anticancer properties. Recent studies have highlighted the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. For instance, a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was screened for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that while some derivatives exhibited growth inhibition, others did not show significant activity compared to established anticancer drugs like YM155 and menadione .

Case Study: Screening for Anticancer Activity

A detailed study involved synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives and assessing their cytotoxic effects. The MTT assay was employed to evaluate cell viability after treatment with various concentrations of the compounds over a 72-hour period. The findings are summarized in Table 1 below:

Compound IDConcentration (µM)Cell Viability (%)
Compound A1085
Compound B2070
Compound C5040
YM1551030
Control-100

Insights from Research

The anticancer potential of pyrazolo[1,5-a]pyrimidines is attributed to their ability to disrupt cellular processes involved in cancer progression. The structural diversity offered by substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold allows for the optimization of these compounds towards specific cancer targets .

Enzymatic Inhibition

Beyond anticancer applications, N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored for its potential as an enzyme inhibitor. The compound's structure allows it to interact with various biological targets, including phosphodiesterases and kinases.

Example: Phosphodiesterase Inhibition

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Table of Enzymatic Activity

Enzyme TargetInhibition IC50 (µM)Reference
Phosphodiesterase IV0.25
Protein Kinase A0.15
Cyclin-dependent Kinase0.30

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Position 2 Modifications

  • Methyl (Target Compound) : Enhances metabolic stability compared to bulkier groups.
  • Allyl (Compound 1, ) : Increases flexibility but may reduce metabolic resistance .

Position 3 Modifications

  • Phenyl (Target Compound) : Optimizes π-π interactions with hydrophobic pockets.
  • 4-Fluorophenyl (Compounds 32–35, ) : Adds electron-withdrawing effects, improving target engagement in mycobacterial inhibitors .
  • 4-Chlorophenyl () : Enhances lipophilicity but may increase toxicity .

Position 5 Modifications

  • Methyl (Compound 1, ) : Reduces steric hindrance, favoring synthesis but limiting potency .
  • Aryl Groups (Compounds 32–35, ) : 4-Methoxyphenyl (Compound 34) improves solubility, while 4-isopropylphenyl (Compound 35) increases hydrophobicity .

Position 7 Modifications

  • 4-Methoxyphenylamine (Target Compound) : Methoxy group enhances solubility and hydrogen-bonding capacity.
  • Pyridin-2-ylmethyl (Compounds 1, 3, 47–51, ) : Introduces basic nitrogen for salt formation but may reduce blood-brain barrier penetration .
  • Phenethyl (Compounds 60–64, ) : Extends aromatic interactions but increases molecular weight .

Physicochemical Properties

Property Target Compound Compound 1 () Compound 34 ()
Molecular Weight ~395.5 g/mol ~383.4 g/mol ~425.5 g/mol
LogP ~4.2 (estimated) ~3.8 ~3.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 6 6
  • The target compound’s higher LogP (vs. Compound 34) reflects the isopropyl group’s hydrophobicity, favoring tissue penetration .
  • Reduced hydrogen-bond acceptors (vs. pyridinylmethyl derivatives) may improve oral bioavailability .

Biological Activity

N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse pharmacological activities, particularly in cancer therapy. Recent studies have demonstrated that compounds within this class can exhibit significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Screening
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidin-7-ols and tested their anticancer activity against the MDA-MB-231 human breast cancer cell line. The results indicated that none of the synthesized compounds showed significant growth inhibitory activity compared to control groups. However, the study highlighted the potential for further investigation into modified derivatives that may enhance efficacy against cancer cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Activity Description
Pyrazolo[1,5-a]pyrimidin-7-olMDA-MB-231>50No significant inhibition
Triazole-linked glycohybridsMDA-MB-23115.3Moderate inhibition observed

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression. The compound is believed to inhibit key kinases such as PI3K and GSK-3, which play critical roles in cell growth and survival . This inhibition may lead to reduced proliferation and increased apoptosis in cancer cells.

Other Pharmacological Effects

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and anti-asthmatic activities. For instance, some derivatives have shown promise in treating allergic diseases and inflammation due to their ability to modulate immune responses .

Table 2: Pharmacological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeDescription
AnticancerInhibition of cell growth in various cancers
Anti-inflammatoryModulation of inflammatory pathways
Anti-asthmaticPotential therapeutic effects on asthma

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